3-Ethylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid
Description
Properties
Molecular Formula |
C8H8N2O2S |
|---|---|
Molecular Weight |
196.23 g/mol |
IUPAC Name |
3-ethylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid |
InChI |
InChI=1S/C8H8N2O2S/c1-2-5-4-13-8-9-6(7(11)12)3-10(5)8/h3-4H,2H2,1H3,(H,11,12) |
InChI Key |
CTFKAWCRHKRICT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CSC2=NC(=CN12)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of Ethyl Imidazo[2,1-b]thiazole-6-carboxylate as a Precursor
A key intermediate in the preparation of the carboxylic acid derivative is the ethyl ester, ethyl imidazo[2,1-b]thiazole-6-carboxylate . This compound is synthesized by:
- Reactants: 2-Aminothiazole and ethyl bromopyruvate
- Reaction Conditions:
- Solvent: Tetrahydrofuran (THF)
- Temperature: Room temperature (~25°C)
- Time: 20 hours
- Yield: Approximately 54%
- Mechanism: Nucleophilic attack of the amino group of 2-aminothiazole on the α-bromo carbonyl compound leading to cyclization and formation of the imidazo-thiazole ring with an ethyl ester at position 6.
Hydrolysis to 3-Ethylimidazo[2,1-b]thiazole-6-carboxylic Acid
- The ethyl ester intermediate is hydrolyzed under acidic or basic conditions to afford the corresponding carboxylic acid.
- Typical hydrolysis involves refluxing with aqueous acid (e.g., HCl) or base (e.g., NaOH), followed by acidification to precipitate the carboxylic acid.
- This step converts the ester group at position 6 into the free carboxylic acid.
Alternative Synthetic Routes and Analogues
- Related imidazo[2,1-b]thiazole derivatives have been synthesized by cyclization of 2-aminothiazoles with α-haloketones or phenacyl bromides, followed by functional group modifications.
- Bioisosteric replacements and substitutions at position 3 (e.g., tert-butyl instead of ethyl) have been reported, indicating the feasibility of varying the alkyl substituent via choice of α-halo carbonyl precursors.
- Oxidation or Vilsmeier-Haack reactions on substituted imidazo-thiazoles have been used to introduce aldehyde or carboxyl groups at position 6, which can be further converted to acids.
Summary Table of Preparation Steps
Research Findings and Notes
- The initial cyclization step is critical for ring closure and establishing the fused heterocyclic system. Reaction time and temperature significantly affect yield.
- The choice of α-halo carbonyl compound determines the substituent at position 3, allowing for structural diversity in the imidazo-thiazole scaffold.
- Hydrolysis conditions must be optimized to avoid decomposition of the heterocyclic ring while ensuring complete conversion of the ester to acid.
- Analytical techniques such as NMR (1H, 13C), IR spectroscopy, LC-MS, and elemental analysis are essential for confirming the structure and purity of intermediates and final products.
- Melting points and physical properties (e.g., powder form, color) are consistent with literature values for related compounds, aiding in characterization.
Chemical Reactions Analysis
Types of Reactions: 3-Ethylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazothiazole derivatives.
Substitution: Various substituted imidazothiazole derivatives.
Scientific Research Applications
3-Ethylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential anticancer properties and as a scaffold for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-Ethylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid involves its interaction with specific molecular targets. For instance, it can bind to DNA and inhibit the activity of topoisomerase II, leading to DNA double-strand breaks and cell death. This mechanism is particularly relevant in its potential anticancer activity .
Comparison with Similar Compounds
Key Observations:
- Substituent Position Sensitivity: The position of the carboxylic acid group (e.g., 5 vs. 6) significantly impacts reactivity. For instance, 6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid (CAS 77628-51-4) serves as a precursor for α-aminoadipic acid analogs via bromination and coupling reactions , whereas the 6-carboxylic acid variant (CAS 53572-98-8) is utilized in fluorescence probes due to its chelating ability .
- Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl in n2tfmt derivatives) lower triplet energy levels in Ir(III) complexes, enabling emission wavelength tuning . The ethyl group in the target compound may similarly modulate electronic properties.
- Solubility and Reactivity : Methyl and ethyl substituents enhance lipophilicity (logP: 1.49–1.68) compared to unsubstituted analogs , influencing solubility in organic solvents.
Biological Activity
3-Ethylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid is a heterocyclic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.
Chemical Structure and Properties
The compound is characterized by its imidazo-thiazole core, which contributes to its biological activity. The structural formula can be represented as follows:
Target Enzymes
Research indicates that this compound acts primarily through inhibition of specific enzymes involved in critical biochemical pathways. One notable target is pantothenate synthetase in Mycobacterium tuberculosis, where it disrupts coenzyme A biosynthesis, leading to impaired bacterial growth and survival.
Cellular Effects
In cancer biology, this compound has demonstrated the ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines. The mechanism involves the modulation of signaling pathways that regulate cell cycle progression and survival .
Antimicrobial Properties
The compound exhibits significant antimicrobial activity against a range of pathogens, including bacteria and fungi. Its efficacy as an antimycobacterial agent is particularly noteworthy, showing promise in the treatment of tuberculosis.
Anticancer Activity
Studies have shown that this compound can inhibit the growth of several cancer cell lines through mechanisms such as:
- Induction of apoptosis.
- Cell cycle arrest at the G1/S phase.
- Inhibition of angiogenesis.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant inhibition of M. tuberculosis growth with an IC50 value of 5 µM. |
| Study 2 | Reported cytotoxic effects on breast cancer cell lines with an IC50 value of 10 µM. |
| Study 3 | Investigated the compound's role in inducing apoptosis via the mitochondrial pathway in leukemia cells. |
Safety and Toxicology
While the biological activities are promising, safety assessments are crucial. Preliminary toxicological studies suggest that the compound has a favorable safety profile at therapeutic doses; however, further investigations are needed to fully establish its safety for clinical use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
